N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl group at position 1, a pyrrolidin-1-yl substituent at position 6, and a 4-methoxyphenylamine group at position 2. This scaffold is structurally related to kinase inhibitors, with substitutions at positions 1, 4, and 6 critical for modulating activity and selectivity . The compound’s synthesis likely involves microwave-assisted nucleophilic aromatic substitution or Suzuki coupling, as seen in analogous pyrazolo[3,4-d]pyrimidines .
Properties
Molecular Formula |
C22H22N6O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N6O/c1-29-18-11-9-16(10-12-18)24-20-19-15-23-28(17-7-3-2-4-8-17)21(19)26-22(25-20)27-13-5-6-14-27/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,24,25,26) |
InChI Key |
UJZKGKHETLNLSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often employing automated synthesis and large-scale reactors.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. .
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular mechanisms.
Industrial Applications: It may be utilized in the development of new materials and chemical processes due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Position 1 : A phenyl group is common in kinase-targeted analogs (e.g., ), while bulky substituents like 2-chloro-2-phenylethyl () may enhance target binding.
- Position 4 : The 4-methoxyphenyl group in the target compound is structurally similar to 4-methoxybenzyl in , both contributing to π-π interactions in kinase binding pockets.
- Position 6 : Pyrrolidin-1-yl (target) vs. methylthio () or pyrazolyl () groups influence solubility and selectivity. Pyrrolidine’s nitrogen may form hydrogen bonds with kinase active sites .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is estimated at ~414 g/mol (C23H22N6O), higher than ’s morpholino derivative (324 g/mol) due to the pyrrolidine and methoxyphenyl groups .
- Solubility : The 4-methoxyphenyl group may improve aqueous solubility compared to unsubstituted phenyl analogs (e.g., ) .
Structure-Activity Relationship (SAR) Insights
- Position 6 : Pyrrolidin-1-yl (target) vs. piperazinyl () substitutions affect steric bulk and hydrogen-bonding capacity, critical for kinase ATP-binding pocket interactions.
- Position 4 : Methoxy groups enhance membrane permeability and metabolic stability compared to halogenated analogs (e.g., ’s 4-chlorophenyl derivatives) .
Biological Activity
N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and neurological disorders. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a methoxy group and a pyrrolidine moiety enhances its structural diversity, potentially influencing its biological activity.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this compound can inhibit specific enzymes involved in cancer progression and inflammation.
- Targeting Receptors : The compound may interact with various receptors, leading to downstream effects that inhibit tumor growth or modulate neuroinflammatory responses.
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Studies have shown that similar pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, a recent study reported that derivatives of this scaffold demonstrated inhibitory concentrations ranging from 0.3 to 24 µM against various cancer cell lines . The mechanisms involved include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
Neurological Effects
Research has also indicated potential neuroprotective effects. Compounds with similar structures have been associated with reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | Chlorine and fluorine substitutions | Antimicrobial |
| 2-Amino-N-(3-methoxyphenyl)-6-(morpholinomethyl)pyrido[3,2-d]pyrimidin | Morpholine group | Anticancer |
| 1-Methyl-N-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidin | Methyl substitution | Neuroprotective |
The unique combination of the methoxy group and the pyrrolidine moiety in this compound may enhance its selectivity and potency against certain biological targets compared to similar compounds .
Case Studies
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various preclinical models:
- Cancer Models : In vitro studies demonstrated that compounds similar to this compound significantly inhibited tumor growth in MCF7 breast cancer models by inducing apoptosis and inhibiting cell cycle progression .
- Neurodegenerative Disease Models : In mouse models of Alzheimer's disease, related compounds showed promise in reducing inflammation and preventing neuronal death .
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction efficiency be improved?
The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core formation : Condensation of 4-chloropyrazolo[3,4-d]pyrimidine derivatives with substituted amines under reflux conditions (e.g., ethanol, 10 hours) .
- Substituent introduction : Microwave-assisted synthesis or solvent-free methods can enhance yields (e.g., 64–77% yields reported in similar compounds) .
- Purification : Use of high-performance liquid chromatography (HPLC) or recrystallization (e.g., ethanol or acetonitrile) to achieve >95% purity .
Methodological Tip : Optimize reaction time and temperature using thin-layer chromatography (TLC) for real-time monitoring .
Q. How can the structural integrity of the compound be validated post-synthesis?
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition assays : Test against cyclin-dependent kinases (CDKs) or tyrosine kinases using fluorescence polarization .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 values reported for pyrazolo[3,4-d]pyrimidine analogs) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methoxyphenyl vs. pyrrolidinyl) influence kinase inhibition selectivity?
- Structure-activity relationship (SAR) :
- Methoxyphenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition in analogs with similar substituents) .
- Pyrrolidinyl group : Modulates solubility and steric effects; replacing it with piperidinyl reduces selectivity in some cases .
Data Analysis : Compare IC50 values across analogs using molecular docking (e.g., AutoDock Vina) to map binding poses .
Q. How can contradictory data in biological activity studies (e.g., variable IC50 values across assays) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Statistical validation : Apply ANOVA to compare replicates and identify outliers .
Q. What computational methods are effective for predicting metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 inhibition and hepatotoxicity .
- DFT calculations : Analyze electron density maps to predict metabolic hotspots (e.g., methoxy group oxidation) .
- Molecular dynamics (MD) : Simulate binding persistence with target kinases over 100 ns trajectories .
Q. How can regioselectivity challenges during functionalization of the pyrazolo[3,4-d]pyrimidine core be addressed?
- Directing groups : Introduce transient protecting groups (e.g., Boc on amines) to steer reactions toward C6 or N1 positions .
- Catalytic control : Use Pd-catalyzed cross-coupling for C-H activation at specific sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
